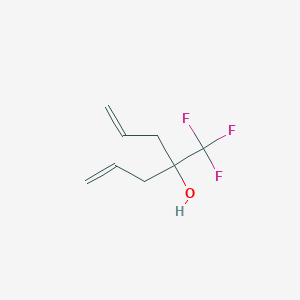

4-(Trifluoromethyl)hepta-1,6-dien-4-ol

Description

Contextualization of Functionalized Dienols and Homoallylic Alcohols in Organic Chemistry

Functionalized dienols and homoallylic alcohols are pivotal structural motifs in organic synthesis. A dienol incorporates two carbon-carbon double bonds and a hydroxyl group. ontosight.ai This arrangement of functional groups provides a rich platform for a variety of chemical transformations. Homoallylic alcohols, characterized by a hydroxyl group located on the carbon atom adjacent to a C=C double bond, are valuable synthetic intermediates. rsc.org They are frequently employed in the construction of complex natural products and other biologically active molecules. rsc.org The synthesis of homoallylic alcohols can be achieved through various methods, including the allylation of carbonyl compounds. gla.ac.ukorganic-chemistry.org

The reactivity of these moieties allows for the stereoselective construction of new carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of intricate molecular architectures. The presence of both a dienol and a homoallylic alcohol within the same molecule, as in the case of 4-(Trifluoromethyl)hepta-1,6-dien-4-ol, offers a multifunctional scaffold for diverse synthetic manipulations.

Significance of the Trifluoromethyl Group in Contemporary Chemical Synthesis and Molecular Design

The trifluoromethyl (-CF3) group has become a crucial component in modern medicinal chemistry and materials science. bohrium.com Its incorporation into organic molecules can dramatically alter their physicochemical properties. hovione.com The -CF3 group is highly electronegative, comparable to that of chlorine, which can significantly influence the acidity or basicity of nearby functional groups. wikipedia.org

The trifluoromethyl group's impact on molecular properties is multifaceted. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.org Furthermore, its lipophilicity can improve a molecule's ability to permeate biological membranes. mdpi.com These attributes have led to the widespread use of the trifluoromethyl group in the design of pharmaceuticals and agrochemicals. wikipedia.orgmdpi.com A notable example is the antidepressant fluoxetine (B1211875) (Prozac), which contains a trifluoromethyl group. wikipedia.org

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | Blocks sites of metabolic oxidation. wikipedia.org |

| Lipophilicity | Increased | Enhances membrane permeability. mdpi.com |

| Acidity/Basicity | Modified | Strong electron-withdrawing nature alters pKa values. wikipedia.org |

| Binding Affinity | Potentially Increased | Can enhance interactions with biological targets. mdpi.com |

Research Focus on this compound as a Prototypical Scaffold

While specific research focusing exclusively on this compound is not extensively documented, its structure positions it as an ideal prototypical scaffold for methodological exploration. The combination of a tertiary alcohol, two terminal alkenes, and a trifluoromethyl group presents a unique substrate for investigating a range of chemical transformations.

Research in this area would likely focus on the selective manipulation of the alkene functionalities, the reactivity of the sterically hindered and electronically influenced tertiary alcohol, and the influence of the trifluoromethyl group on the outcomes of these reactions. The diene structure invites investigation into cycloaddition reactions, while the homoallylic alcohol moiety is a precursor for various oxidative cleavage and rearrangement reactions.

Overview of Key Research Aims and Methodological Approaches

The study of this compound would likely pursue several key research aims. A primary goal would be the development of stereoselective methods for its synthesis, potentially through the addition of an allyl nucleophile to a trifluoromethyl ketone.

Methodological approaches to explore the reactivity of this scaffold could include:

Asymmetric Catalysis: To control the stereochemistry of reactions involving the double bonds or the hydroxyl group.

Transition Metal Catalysis: For transformations such as cross-coupling, metathesis, and hydrofunctionalization of the alkenes. rsc.org

Organocatalysis: As a metal-free approach to various asymmetric transformations. rsc.org

The overarching goal of such research would be to leverage the unique electronic and steric properties imparted by the trifluoromethyl group to develop novel synthetic methods with broad applicability in organic synthesis.

Table 2: Potential Research Directions for this compound

| Research Area | Methodological Approach | Potential Outcome |

| Stereoselective Synthesis | Asymmetric allylation of a trifluoromethyl ketone | Access to enantiomerically pure starting material. |

| Diene Reactivity | Diels-Alder cycloaddition | Formation of complex cyclic structures. |

| Alcohol Functionalization | Etherification, esterification | Derivatization for further synthetic steps. |

| Alkene Metathesis | Ring-closing metathesis | Synthesis of cyclic ethers or carbocycles. |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c1-3-5-7(12,6-4-2)8(9,10)11/h3-4,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRMYQUAJBDWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457200 | |

| Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36610-32-9 | |

| Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Hepta 1,6 Dien 4 Ol

Retrosynthetic Strategies for the Construction of the 4-(Trifluoromethyl)hepta-1,6-dien-4-ol Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, the analysis begins by identifying the key functional groups: a tertiary alcohol, two terminal alkene moieties, and a trifluoromethyl group. The most logical disconnections involve the bonds formed during the creation of the tertiary alcohol.

A primary retrosynthetic approach (Route A) involves disconnecting the two C-C bonds adjacent to the tertiary alcohol, revealing an allyl anion synthon and a trifluoromethyl ketone. This leads to a convergent synthesis where two molecules of an allyl organometallic reagent, such as allylmagnesium bromide (a Grignard reagent), are added to a trifluoromethyl-containing acyl precursor like ethyl trifluoroacetate (B77799). This is a powerful strategy as it builds the core framework and sets the tertiary alcohol in a single conceptual step.

An alternative strategy (Route B) involves a sequential approach. One disconnection reveals an allyl nucleophile and a ketone precursor, specifically 1,1,1-trifluoropent-4-en-2-one. This intermediate can be further simplified by disconnecting the remaining allyl group, leading back to simpler starting materials. This stepwise approach may offer better control in certain synthetic contexts.

These strategies simplify the complex target into manageable precursors, for which numerous synthetic methods have been established. youtube.comdeanfrancispress.com The choice of route depends on the availability of starting materials and the desired control over stereochemistry.

Direct and Indirect Introduction of the Trifluoromethyl Moiety

The incorporation of the CF₃ group is a critical step in the synthesis. This can be achieved either by using a starting material that already contains the CF₃ group (indirect introduction) or by adding the group during the synthetic sequence (direct introduction).

Trifluoromethylation Reactions in the Synthesis of Alkynes and Alkenes

Modern synthetic chemistry offers a plethora of methods for the trifluoromethylation of unsaturated systems like alkenes and alkynes, which can serve as precursors to the target molecule. researchgate.netresearchgate.net These reactions often proceed via radical mechanisms, with visible-light photoredox catalysis being a particularly powerful and environmentally benign approach. beilstein-journals.orgnih.gov

Various reagents have been developed for this purpose, each with its own reactivity profile. For instance, trifluoromethyl iodide (CF₃I) can be used in photoredox-catalyzed reactions to generate trifluoromethylated alkenyl iodides from alkynes. nih.gov Other common sources for the CF₃ radical include sodium triflinate (CF₃SO₂Na) and electrophilic "CF₃⁺" reagents like Umemoto's and Togni's reagents. researchgate.netbeilstein-journals.org The choice of catalyst, solvent, and additives can control the reaction's outcome, allowing for selective hydrotrifluoromethylation or halotrifluoromethylation. mdpi.com

| Reagent | Common Name/Type | Reaction Type | Typical Conditions |

|---|---|---|---|

| CF₃I | Trifluoromethyl Iodide | Radical Addition | Visible-light photoredox catalysis (e.g., Ru or Ir catalysts) nih.gov |

| CF₃SO₂Na | Sodium Triflinate (Langlois' Reagent) | Radical Addition | Oxidative conditions, photoredox catalysis organic-chemistry.org |

| Various | Umemoto's Reagents | Electrophilic/Radical | Photoredox or transition-metal catalysis beilstein-journals.org |

| Various | Togni's Reagents | Electrophilic/Radical | Copper or photoredox catalysis |

Stereoselective and Enantioselective Approaches to Trifluoromethylated Homoallylic Alcohols

Creating the chiral center at the tertiary alcohol with high stereocontrol is a significant challenge. A homoallylic alcohol contains a hydroxyl group on a carbon that is gamma to a C=C double bond. While the target molecule is a bis-homoallylic alcohol, methods for synthesizing chiral trifluoromethylated homoallylic alcohols are directly relevant.

Catalytic, enantioselective strategies are paramount for producing optically active compounds. researchgate.net One prominent method is the addition of trifluoromethyl-substituted allylboronates to aldehydes, which can yield homoallylic alcohols with excellent diastereo- and enantioselectivity. nih.gov The stereochemical outcome can often be controlled by the choice of catalyst or substrate. nih.gov Another powerful technique is the asymmetric hydrogenation of α-trifluoromethyl ketones, which can establish the stereocenter before the addition of the second allyl group. researchgate.netchemrxiv.org Dynamic kinetic resolution based on asymmetric transfer hydrogenation is a particularly effective strategy for converting racemic ketones into single-enantiomer alcohols with high diastereomeric and enantiomeric excess. nih.gov

| Reaction Type | Catalyst/Method | Substrate Type | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Allylboration | Catalyst-controlled | Aldehydes & Allylboronates | High dr and ee | nih.gov |

| Asymmetric Transfer Hydrogenation (DKR) | (S,S)-Ru-catalyst | Racemic α-CF₃ Ketones | >99:1 dr, >99% ee | nih.gov |

| Asymmetric Aldol (B89426) Reaction | Cu(II)/Chiral Ligand | α-N₃ Amide & CF₃ Ketones | High syn-selectivity and ee | nih.govrsc.org |

| Asymmetric Reductive Cross-Coupling | Nickel-catalyzed | Acyl Chlorides | Excellent dr and ee | organic-chemistry.org |

Assembly of the Hepta-1,6-dien-4-ol Framework

The final stages of the synthesis involve constructing the seven-carbon diene backbone and generating the central tertiary alcohol.

Strategies for Diene Formation within the Heptane Backbone

The 1,6-diene motif is a key structural feature of the target molecule. In the context of the retrosynthetic plans discussed, this framework is typically assembled during the C-C bond formation that creates the alcohol. For instance, the reaction of an acyl compound with two equivalents of an allyl organometallic reagent directly installs both alkene moieties symmetrically around the newly formed tertiary alcohol.

Alternatively, if a stepwise approach is used, methods for synthesizing 1,6-dienes or their precursors (like 1,6-diynes) become relevant. nih.govorgsyn.org Modern organic synthesis provides numerous methods for creating dienes, including transition-metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) and olefin metathesis. nih.gov For a structure like this compound, a convergent strategy using allyl nucleophiles is often the most direct and efficient.

Methods for Tertiary Alcohol Generation

The Grignard reaction is a classic and highly effective method for forming tertiary alcohols. youtube.com In the most direct synthetic route to this compound, a trifluoroacetate ester would be treated with at least two equivalents of an allyl Grignard reagent (e.g., allylmagnesium bromide). The reaction proceeds via a double addition mechanism. The first equivalent adds to the carbonyl, displacing the ethoxy group to form an intermediate ketone (1,1,1-trifluoropent-4-en-2-one). A second equivalent of the Grignard reagent then immediately attacks this ketone, and subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. khanacademy.orgmasterorganicchemistry.com

This one-pot process is highly efficient for creating symmetrical tertiary alcohols. researchgate.net The high nucleophilicity of the Grignard reagent and the electrophilicity of the fluorinated carbonyl group drive the reaction to completion.

| Reagent Type | Precursor | Advantages | Considerations |

|---|---|---|---|

| Grignard Reagent (e.g., Allyl-MgBr) | Ester or Ketone | Highly reactive, commercially available, efficient for symmetrical alcohols. masterorganicchemistry.com | Highly basic and sensitive to protic functional groups. |

| Organolithium Reagent (e.g., Allyl-Li) | Ester or Ketone | Often more reactive than Grignard reagents. | Higher basicity can lead to side reactions like enolization. |

| Organozinc or Organoindium Reagents | Ketone | Tolerant of more functional groups (Barbier-type reaction). | Generally less reactive than Grignard or organolithium reagents. |

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Atom Economy

The preparation of this compound, a tertiary alcohol, can be hypothetically approached through classical organometallic additions to a trifluoromethyl ketone. The most common methods would involve a Grignard-type reaction or a Barbier-type reaction. While both can yield the desired product, they differ significantly in their operational simplicity, efficiency, and adherence to the principles of green chemistry.

A traditional approach would involve the pre-formation of an organometallic reagent, such as allylmagnesium bromide, followed by its reaction with 1,1,1-trifluoroacetone. This two-step Grignard synthesis, while effective, has drawbacks related to the handling of the sensitive Grignard reagent, which must be prepared under strictly anhydrous conditions. youtube.comyoutube.com

Below is a comparative table outlining the theoretical efficiency, yield, and atom economy of a traditional Grignard synthesis versus a one-pot Barbier-type synthesis for 4-(Trluoromethyl)hepta-1,6-dien-4-ol.

| Parameter | Traditional Grignard Synthesis (Two-Step) | One-Pot Barbier-Type Synthesis |

| Reaction Steps | 2 (Reagent formation, then reaction) | 1 (In situ reagent formation and reaction) |

| Typical Yield | Good to Excellent | Good to Excellent |

| Atom Economy | Moderate | Higher |

| Reagent Handling | Requires pre-formation and handling of sensitive Grignard reagent under inert atmosphere. youtube.com | Reagents are combined in one pot; organometallic species is transient. wikipedia.org |

| Solvent/Conditions | Requires strictly anhydrous ethereal solvents (e.g., diethyl ether, THF). youtube.com | Can often be performed in less stringent conditions, sometimes even in aqueous media. wikipedia.org |

| Waste Generation | Separate workup for Grignard formation and the subsequent reaction can lead to more solvent and reagent waste. | Single workup procedure reduces overall solvent and material waste. |

The primary advantage of a one-pot synthesis for this compound is the significant simplification of the experimental procedure. The Barbier reaction is a quintessential example of such a process, where an alkyl halide, a carbonyl compound, and a metal are reacted together in a single vessel. wikipedia.orgnrochemistry.com

For the synthesis of this compound, a plausible one-pot Barbier-type reaction would involve the reaction of allyl bromide with a suitable metal, such as zinc, magnesium, or indium, in the presence of 1,1,1-trifluoroacetone. wikipedia.org The organometallic intermediate, presumably an allylzinc or allylindium species, is formed in situ and immediately reacts with the electrophilic carbonyl carbon of the trifluoroacetone.

A proposed reaction scheme is as follows:

2 CH₂=CHCH₂Br + 2 M + CF₃C(O)CH₃ → (CH₂=CHCH₂)₂C(OH)CF₃ + 2 MBr (where M = Zn, Mg, In, etc.)

This one-pot approach offers several key benefits:

Improved Safety and Handling: The transient nature of the in situ generated organometallic species can lead to a safer reaction profile compared to handling pre-formed, and often pyrophoric, Grignard reagents.

Favorable Kinetics: The immediate consumption of the organometallic reagent by the present electrophile can drive the reaction to completion and potentially minimize side reactions that might occur with a stored reagent.

Green Chemistry Principles: The reduction in reaction steps, purification stages, and solvent usage aligns well with the principles of green chemistry, leading to a more environmentally benign process. wikipedia.org

While yields for such reactions are substrate-dependent, the literature on Barbier-type allylations of other ketones suggests that good to excellent yields can be anticipated for this transformation. researchgate.net The atom economy is also inherently higher in a one-pot reaction as fewer reagents are needed for activation or to initiate separate reaction steps, and there is less opportunity for material loss between stages.

Mechanistic Investigations and Chemical Transformations of 4 Trifluoromethyl Hepta 1,6 Dien 4 Ol

Reactivity at the Tertiary Alcohol Center

The presence of the strongly electron-withdrawing trifluoromethyl group significantly modulates the reactivity of the adjacent tertiary alcohol. This section details the oxidative transformations and substitution pathways of the hydroxyl group.

Advanced Oxidation Reactions for Functional Group Interconversion

The oxidation of the tertiary alcohol in 4-(trifluoromethyl)hepta-1,6-dien-4-ol to a ketone represents a key functional group interconversion. However, the electron-withdrawing nature of the trifluoromethyl group can pose challenges for traditional oxidation methods. Advanced oxidation strategies have been developed to overcome these hurdles, enabling the efficient synthesis of the corresponding α-trifluoromethyl ketone.

Recent research has highlighted the efficacy of nitroxide catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, in the oxidation of α-trifluoromethyl alcohols. These reactions, often proceeding under mild conditions, offer a green and efficient route to the desired ketones. The general mechanism involves the oxidation of the nitroxyl (B88944) radical to the corresponding oxoammonium ion, which then acts as the active oxidant.

Another powerful method involves the use of oxoammonium salts, which can be employed stoichiometrically or generated catalytically. These reagents have demonstrated high efficiency in the oxidation of alcohols bearing electron-withdrawing groups. Furthermore, photoredox catalysis has emerged as a sustainable approach, utilizing visible light to drive the oxidation process, often in the presence of a suitable photosensitizer and a terminal oxidant.

| Oxidant System | Typical Conditions | Product | Notes |

| Nitroxide Catalyst (e.g., TEMPO) | Co-oxidant (e.g., NaOCl, PhI(OAc)2) | α-Trifluoromethyl ketone | Green and efficient method. |

| Oxoammonium Salts | Stoichiometric or catalytic | α-Trifluoromethyl ketone | High efficiency for electron-deficient alcohols. |

| Photoredox Catalysis | Photosensitizer, light, terminal oxidant | α-Trifluoromethyl ketone | Sustainable and mild conditions. |

Nucleophilic and Electrophilic Substitution Pathways of the Hydroxyl Group

The substitution of the hydroxyl group in this compound is a challenging yet crucial transformation for further molecular diversification. The strong electron-withdrawing effect of the trifluoromethyl group destabilizes the formation of a carbocation at the tertiary center, making SN1-type reactions highly unfavorable. Consequently, alternative pathways are required to achieve substitution.

Nucleophilic Substitution: Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group ability. Activation of the hydroxyl group is therefore a prerequisite for successful substitution. Common strategies involve conversion of the alcohol to a better leaving group, such as a tosylate, mesylate, or halide. However, the subsequent SN2 displacement can be sterically hindered at the tertiary center.

Recent advancements have explored the use of Lewis acids to promote substitution reactions of tertiary alcohols. These reactions may proceed through a concerted mechanism or involve the formation of a tight ion pair, avoiding a free carbocation intermediate. The choice of nucleophile and reaction conditions is critical to achieving the desired transformation while minimizing side reactions such as elimination.

Electrophilic Substitution: Electrophilic substitution at the oxygen atom of the hydroxyl group is a more facile process. The lone pairs on the oxygen atom allow it to act as a nucleophile, reacting with various electrophiles. This can lead to the formation of ethers, esters, and other derivatives. For instance, reaction with alkyl halides or sulfates under basic conditions can yield the corresponding ethers. Esterification can be achieved using acid chlorides or anhydrides in the presence of a base. These transformations are generally high-yielding and provide a straightforward method for protecting or functionalizing the hydroxyl group.

Transformations Involving the Terminal Alkene Moieties

The two terminal alkene groups in this compound offer multiple sites for chemical modification. This section discusses selective reduction methods and intramolecular cyclization reactions that lead to the formation of novel molecular scaffolds.

Selective Reduction Methodologies of the Alkene Groups

The selective reduction of one or both terminal alkene groups in this compound can lead to a variety of saturated and partially saturated derivatives. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of selectivity.

Catalytic hydrogenation is a common method for the reduction of alkenes. The use of heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen typically leads to the complete saturation of both double bonds. Achieving selective mono-reduction can be challenging but may be possible under carefully controlled conditions, such as low hydrogen pressure, low catalyst loading, and short reaction times.

The presence of the tertiary alcohol can also influence the selectivity of the reduction through a directing effect. Certain homogeneous catalysts, such as those based on rhodium or iridium, can coordinate to the hydroxyl group, directing the hydrogenation to one of the alkene moieties. This approach can provide a high degree of chemo- and stereoselectivity.

Alternative reduction methods, such as diimide reduction (generated in situ from hydrazine (B178648) and an oxidant), can also be employed. This method is known for its selectivity towards non-polar double bonds and can be a useful alternative to catalytic hydrogenation.

| Reduction Method | Reagents | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Typically reduces both alkenes. |

| Directed Hydrogenation | Homogeneous Rh or Ir catalyst | Can be selective for one alkene. |

| Diimide Reduction | Hydrazine, oxidant | Selective for non-polar double bonds. |

Intramolecular Cyclization Reactions for Novel Scaffold Formation

The presence of both a nucleophilic hydroxyl group and two electrophilic alkene moieties within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions. These reactions can lead to the formation of diverse and complex heterocyclic scaffolds.

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound that forms a tetrahydropyran (B127337) ring. In the context of this compound, an intramolecular Prins-type cyclization can occur where one of the terminal alkenes acts as the internal nucleophile.

The reaction is typically initiated by the activation of an external aldehyde or ketone with a Lewis acid, forming an oxocarbenium ion. This is followed by the intramolecular attack of one of the alkene double bonds onto the electrophilic carbon of the activated carbonyl. The resulting carbocationic intermediate is then trapped by the tertiary hydroxyl group, leading to the formation of a tetrahydropyran ring.

The stereochemical outcome of the Prins cyclization is often controlled by the transition state geometry, which is influenced by the nature of the Lewis acid, the solvent, and the substituents on the dienol. The electron-withdrawing trifluoromethyl group is expected to influence the stability of the carbocationic intermediates and may affect the regioselectivity and stereoselectivity of the cyclization.

Research on the non-fluorinated analogue, hepta-1,6-dien-4-ol, has demonstrated the feasibility of this transformation to produce various substituted tetrahydropyrans. It is anticipated that this compound will undergo similar cyclizations, providing access to a range of novel fluorinated tetrahydropyran derivatives with potential applications in medicinal chemistry and materials science.

A variation of this reaction is the Prins-Ritter reaction, where the carbocationic intermediate is trapped by a nitrile, leading to the formation of N-(tetrahydropyranyl)acetamides after hydrolysis. This further expands the synthetic utility of this cyclization strategy.

Other Cascade and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated rings from diene precursors. wikipedia.orgorganic-chemistry.org For a substrate like this compound, RCM would lead to the formation of a seven-membered ring, specifically 4-(trifluoromethyl)cyclohept-4-en-1-ol. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, and the primary driving force is the formation of volatile ethylene (B1197577) gas. organic-chemistry.org The success and rate of RCM can be influenced by several factors, including the catalyst used, the size of the ring being formed, and the substituents present on the diene. researchgate.net The presence of the tertiary alcohol and the trifluoromethyl group adjacent to one of the double bonds could influence the catalytic cycle, potentially requiring specific catalyst systems or reaction conditions to achieve efficient cyclization. researchgate.net

Beyond simple RCM, cascade reactions involving trifluoromethylated compounds have become an area of significant interest. These reactions allow for the construction of complex molecular architectures in a single step. nih.govrsc.org For instance, visible-light-induced radical cascade reactions can be employed to synthesize various trifluoromethylated heterocycles. nih.govmdpi.commdpi.com A plausible cascade strategy for an analogue of this compound could involve an initial trifluoromethyl radical addition to one of the terminal alkenes, followed by an intramolecular cyclization. nih.gov The resulting radical intermediate could then be further transformed, leading to complex polycyclic structures. mdpi.com Another approach involves photocatalyzed cascade reactions between cyclopropanols and α-trifluoromethyl-substituted olefins to synthesize fused ring systems, demonstrating the versatility of cascade processes in building fluorinated molecules. nih.gov

The table below summarizes different metathesis and cascade strategies applicable to trifluoromethylated dienes and related systems.

| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type | Ref. |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Acyclic Dienes | Cyclic Alkenes | wikipedia.orgorganic-chemistry.org |

| Enyne RCM | Grubbs 1st Gen. + Ethene | Prochiral Oxaenediynes | Dihydropyrans | beilstein-journals.org |

| Radical Cascade Cyclization | Visible Light, No Catalyst | Alkenes + CF3 Radical Source | Trifluoromethylated Heterocycles | nih.gov |

| Photocatalyzed Cascade | Photocatalyst | Cyclopropanols + CF3-Olefins | Fused gem-difluorooxetanes | nih.gov |

| Ketalization/Oxa-Michael Cascade | Et3N or Chiral Catalysts | Quinols + CF3-Ketones | CF3-containing 1,3-dioxolanes | rsc.org |

Sigmatropic Rearrangements of this compound Analogues

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-electron system. The 1,5-diene core structure of this compound makes it a prime candidate for acs.orgacs.org-sigmatropic rearrangements.

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. While this compound itself is not an allyl vinyl ether, its derivatives can undergo Claisen-type rearrangements. For example, reaction of the tertiary alcohol with an orthoester under acidic conditions could initiate a Johnson-Claisen rearrangement.

A more relevant transformation is the Ireland-Claisen rearrangement, which involves the acs.orgacs.org-sigmatropic rearrangement of an allylic ester enolate. acs.org This two-step process would begin with the conversion of the hydroxyl group of this compound into an appropriate ester, such as an acetate (B1210297) or a silyl (B83357) ketene (B1206846) acetal. Subsequent treatment with a strong base would generate the enolate, which then rearranges. Research on trifluoromethylated allylic alcohols has shown that (E)-allylic α-methoxyacetic acid esters can be efficiently transformed into syn-products via the Ireland-Claisen rearrangement. acs.org The stereochemical outcome of these rearrangements is often highly predictable, proceeding through a chair-like transition state. The trifluoromethyl group can play a crucial role in influencing the stereoselectivity of this process. acs.org Additionally, acid catalysis, for instance with trifluoroacetic acid, has been shown to dramatically accelerate Claisen rearrangements of allyl aryl ethers, suggesting that the reaction conditions can be tuned to facilitate the transformation. rsc.orgrsc.org

The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgyoutube.com The parent compound, this compound, is structurally suited for a variation of this reaction known as the oxy-Cope rearrangement. In this process, a 1,5-dien-3-ol rearranges upon heating to form an enol, which then tautomerizes to an unsaturated ketone. masterorganicchemistry.com The reaction is often driven to completion by the irreversible tautomerization step.

The general mechanism for the Cope rearrangement is concerted and proceeds through a cyclic, aromatic-like transition state, which typically adopts a chair conformation to minimize steric strain. wikipedia.orgmasterorganicchemistry.com For this compound, the oxy-Cope rearrangement would yield 7-(trifluoromethyl)dec-9-en-4-one. The reaction is thermally allowed and can also be catalyzed by transition metals like palladium(II) or gold(I), which can significantly lower the required reaction temperature. nih.gov While the classic Cope rearrangement is reversible, the oxy-Cope variant is generally irreversible due to the stability of the final carbonyl product. masterorganicchemistry.com

| Rearrangement | Substrate | Key Intermediate | Product | Key Features |

| Ireland-Claisen | Allylic Ester | Ester Enolate / Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid | High stereoselectivity, base-promoted. acs.org |

| Oxy-Cope | 1,5-Dien-3-ol | Chair-like Transition State | δ,ε-Unsaturated Ketone/Aldehyde | Thermally induced, often irreversible due to tautomerization. masterorganicchemistry.com |

| Aromatic Cope | 1,5-Diene with Aromatic Ring | Cyclic Transition State | Functionalized Arene | Faces kinetic/thermodynamic challenges due to disruption of aromaticity. rsc.org |

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF3) group is a unique substituent that exerts profound electronic and steric effects on chemical reactions, significantly influencing both reaction rates and stereochemical outcomes. nih.govmdpi.com

The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect). researchgate.net Unlike a single fluorine atom, which can exhibit both inductive withdrawal and mesomeric (resonance) donation, the CF3 group acts almost exclusively as an electron-withdrawing group through the sigma framework. researchgate.net

This strong inductive effect significantly lowers the electron density of adjacent atoms and bonds. researchgate.net In this compound, this has several implications:

Increased Acidity: The electron-withdrawing nature of the CF3 group increases the acidity of the adjacent hydroxyl proton, making it more susceptible to deprotonation.

Electrophilicity: The carbon atom attached to the CF3 group becomes more electrophilic, which can influence nucleophilic attack at this center. nih.gov

Reaction Intermediates: The CF3 group can destabilize adjacent carbocations and stabilize adjacent carbanions. This effect would influence the kinetics and pathways of reactions proceeding through charged intermediates. The potent electron-withdrawing property enhances the electrophilic character of cationic sites, leading to greater charge delocalization in superelectrophiles. nih.gov

The introduction of a CF3 group can enhance molecular lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry. mdpi.commdpi.com Its ability to alter the electronic properties of molecules is a key reason for its frequent incorporation into bioactive compounds. mdpi.com

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered sterically bulkier than a methyl group. mdpi.com This steric bulk plays a critical role in controlling the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of a molecule.

In many reactions, the steric influence of the CF3 group is the dominant factor in achieving high diastereoselectivity. acs.org For example, in radical-promoted annulation reactions, the CF3 group has been shown to be instrumental in obtaining exclusive cis-stereoselectivity due to its significant steric hindrance. acs.org Similarly, in diastereoconvergent syntheses, steric strain between an incoming substituent and the CF3 group can render one transition state significantly less favorable, leading to the preferential formation of a single diastereomer. nih.gov The steric pressure engendered by the proximity of the fluorine atoms to other groups in a transition state is a powerful tool for diastereocontrol. nih.gov For reactions involving this compound, such as additions to the double bonds or rearrangements, the CF3 group would be expected to strongly influence the facial selectivity, favoring the formation of one diastereomer over the other.

Applications of 4 Trifluoromethyl Hepta 1,6 Dien 4 Ol in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the hydroxyl and trifluoromethyl groups in 4-(Trifluoromethyl)hepta-1,6-dien-4-ol is a stereocenter. Accessing this compound in an enantiomerically pure form is crucial for its application in the synthesis of chiral drugs and materials. The asymmetric synthesis of tertiary trifluoromethyl carbinols is a well-established field, providing several reliable pathways to compounds of this class. nih.govacs.org

Enantioselective synthesis of this target molecule could be achieved through methods such as the asymmetric addition of an allyl nucleophile to a trifluoromethyl ketone precursor, or the trifluoromethylation of a diallyl ketone. Organocatalysis, employing bifunctional catalysts like squaramides or thioureas, has proven effective for enantioselective aldol-type reactions involving trifluoromethyl ketones, affording chiral tertiary alcohols with high diastereoselectivity and enantioselectivity. acs.org

Table 1: Potential Asymmetric Synthetic Routes to Chiral this compound

| Precursor 1 | Precursor 2 | Reaction Type | Key Features |

| 1,1,1-Trifluoro-5-hexen-2-one | Allylmagnesium bromide | Asymmetric Grignard Addition | Requires a chiral ligand to control the facial selectivity of the nucleophilic attack on the ketone. |

| Hepta-1,6-dien-4-one | "CF3+" source (e.g., Ruppert-Prakash reagent) | Asymmetric Trifluoromethylation | A chiral catalyst directs the addition of the trifluoromethyl group to one face of the prochiral ketone. |

| Allyl Ketone | Trifluoromethyl Ketone | Vinylogous Aldol (B89426) Reaction | An organocatalyst activates the γ-position of an allyl ketone for nucleophilic attack on a trifluoromethyl ketone. acs.org |

The resulting chiral diene can serve as a versatile building block for synthesizing complex molecules where the trifluoromethyl-bearing stereocenter is a key structural element. nih.govrsc.org The development of stereoselective routes to such fluorinated building blocks is critical, as the biological activity of enantiomers can differ significantly. nih.gov

Precursor for Complex Trifluoromethylated Carbocyclic and Heterocyclic Systems

The 1,6-diene structure of this compound makes it an ideal substrate for cyclization reactions to form seven-membered rings, which are common motifs in natural products and bioactive molecules.

Ring-Closing Metathesis (RCM): One of the most powerful applications of this compound is in ring-closing metathesis. Using ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts), the two terminal alkene groups can be joined to form a seven-membered carbocycle, specifically a trifluoromethyl-substituted cycloheptenol.

This transformation provides a direct route to functionalized seven-membered rings, which are challenging to synthesize via other methods. The resulting cyclic alcohol is a versatile intermediate for further elaboration into more complex carbocyclic structures.

Heterocycle Synthesis: Beyond carbocycles, the dienol can be a precursor to various heterocyclic systems. researchgate.netdoi.orgdntb.gov.ua For example, oxidative cleavage of the double bonds followed by reductive amination could lead to the formation of trifluoromethyl-substituted azepanes (seven-membered nitrogen-containing heterocycles). Alternatively, intramolecular cyclization reactions triggered by the activation of the double bonds or the hydroxyl group can furnish a variety of oxygen-containing heterocycles like substituted tetrahydrofurans or tetrahydropyrans, depending on the reaction conditions and reagents used. rsc.org

Table 2: Potential Cyclization Products from this compound

| Reaction Type | Reagents/Catalysts | Resulting Core Structure |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 4-(Trifluoromethyl)cyclohept-1-en-4-ol |

| Iodocyclization | I2, NaHCO3 | Iodomethyl-substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) |

| Oxymercuration-Demercuration | 1. Hg(OAc)2, THF2. NaBH4 | Hydroxymethyl-substituted six-membered ether (tetrahydropyran) |

| Epoxidation/Ring-Opening | m-CPBA, then acid/base catalyst | Bicyclic ether systems or diols for further cyclization |

Integration into Convergent and Divergent Synthetic Pathways

The multiple functional groups in this compound—a tertiary alcohol and two distinct alkene moieties—make it an excellent branching point for divergent synthesis. nih.govnih.gov In a divergent strategy, a single starting material is used to generate a library of structurally diverse compounds through different reaction pathways.

From this single precursor, several synthetic routes can be envisioned:

Pathway A (Cyclization): Employing RCM to create a carbocyclic core, as discussed previously.

Pathway B (Selective Olefin Functionalization): Protecting the alcohol and then selectively reacting one of the two double bonds (e.g., via hydroboration-oxidation, epoxidation, or dihydroxylation) would leave the second double bond available for subsequent transformations. This allows for the stepwise construction of complex acyclic chains with multiple stereocenters.

Pathway C (Alcohol Derivatization): The tertiary alcohol can be converted into other functional groups. For instance, dehydroxylative trifluoromethoxylation could yield a trifluoromethoxy ether, or reaction with an acid could trigger a Meyer-Schuster rearrangement if an adjacent alkyne were present. rsc.org

This divergent approach is highly efficient for generating molecular complexity and exploring chemical space in drug discovery programs. researchgate.net The ability to selectively manipulate each functional site is key to its utility in these complex synthetic plans. mdpi.com

Development of Novel Reaction Methodologies Utilizing the Unique Reactivity of the Compound

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent tertiary alcohol. This electronic effect can be exploited to develop novel reaction methodologies.

For example, the CF3 group enhances the acidity of the hydroxyl proton while destabilizing any adjacent carbocation that might form upon protonation and loss of water. This unique reactivity profile can be harnessed for:

Novel Rearrangements: Under Lewis or Brønsted acidic conditions, the compound might undergo unexpected skeletal rearrangements distinct from non-fluorinated analogues.

Dehydroxylative Functionalization: The development of methods for the direct replacement of the hydroxyl group is an active area of research. rsc.org Reagents that can activate the alcohol for nucleophilic substitution would open pathways to ethers, azides, and other derivatives, which are often difficult to access from tertiary alcohols. researchgate.netchemrevlett.com

Catalyst Development: The compound can serve as a test substrate for new catalytic systems designed for the selective functionalization of complex polyunsaturated molecules. Its distinct functional groups provide a challenging yet valuable model for assessing the chemo- and regioselectivity of new catalysts.

The synthesis of complex trifluoromethylated heterocyclic and carbocyclic compounds remains a significant challenge in organic chemistry, and versatile building blocks like this compound are instrumental in advancing these frontiers. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies of 4 Trifluoromethyl Hepta 1,6 Dien 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

A foundational analysis of 4-(Trifluoromethyl)hepta-1,6-dien-4-ol would commence with quantum chemical calculations to elucidate its electronic structure. Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its fundamental electronic properties.

Key areas of investigation would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the trifluoromethyl (CF3) group is expected to significantly lower the energy of the LUMO, potentially influencing the reactivity at the adjacent carbon atom and the hydroxyl group.

Natural Bond Orbital (NBO) analysis would provide further insights into charge distribution, intramolecular interactions, and the stability arising from hyperconjugative effects. This analysis would quantify the delocalization of electron density between occupied and unoccupied orbitals, offering a detailed picture of the electronic landscape shaped by the interplay of the allyl groups, the hydroxyl group, and the potent inductive effect of the CF3 group.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptadienol backbone necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule. Computational methods would be used to systematically explore the potential energy surface by rotating the single bonds, particularly around the C-C bonds adjacent to the chiral center and the C-O bond of the hydroxyl group.

For each identified conformer, geometry optimization and frequency calculations would be performed to confirm that they represent true energy minima and to calculate their relative energies. The results would likely be presented in a table summarizing the relative stabilities of the most significant conformers. This analysis is crucial as the conformation can significantly impact the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| A | 0.00 | 65.2 |

| B | 0.85 | 20.1 |

| C | 1.50 | 10.5 |

| D | 2.10 | 4.2 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Transition State Modeling and Reaction Mechanism Elucidation

Given its structure, this compound could potentially undergo various chemical transformations, such as intramolecular cyclization or rearrangement reactions. Computational modeling would be an invaluable tool to investigate the mechanisms of these potential reactions.

By mapping the reaction pathways and locating the transition state structures, researchers could determine the activation energies and reaction rates. For instance, the investigation of an acid-catalyzed cyclization would involve modeling the protonation of the hydroxyl group, followed by the nucleophilic attack of one of the double bonds to form a cyclic ether. The calculated energy barriers for competing pathways would help predict the most likely reaction products under different conditions.

Prediction of Spectroscopic Parameters and Their Correlation with Molecular Structure

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the calculated structures. Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the O-H, C=C, and C-F bonds would be identified.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared to experimental data, can help confirm the proposed molecular structure and stereochemistry.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | H-1: 5.8-6.0, H-2: 5.1-5.3, H-3: 2.4-2.6, OH: 2.0-2.5 |

| ¹³C NMR (δ, ppm) | C-1: 133-135, C-2: 118-120, C-3: 40-42, C-4: 75-78, CF₃: 125-128 (q) |

| ¹⁹F NMR (δ, ppm) | -75 to -80 |

| IR (cm⁻¹) | OH stretch: ~3400, C=C stretch: ~1640, C-F stretch: ~1100-1250 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Solvent Effects on Reactivity and Conformation

The influence of a solvent on the properties and reactivity of this compound would be investigated using implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that can be used to calculate the molecule's properties in different solvent environments by treating the solvent as a continuous dielectric medium.

These calculations would reveal how the polarity of the solvent affects the relative energies of different conformers and the energy barriers of potential reactions. For a molecule with a hydroxyl group, explicit solvent models, where individual solvent molecules are included in the calculation, could provide a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, and their impact on conformation and reactivity.

Future Research Perspectives and Emerging Directions

Exploration of Catalytic Asymmetric Transformations

The presence of a prochiral tertiary alcohol in 4-(Trifluoromethyl)hepta-1,6-dien-4-ol makes it an ideal candidate for the development of catalytic asymmetric transformations. The synthesis of enantiomerically enriched trifluoromethylated tertiary alcohols is a significant challenge in organic chemistry, and achieving this for a dienol system would be a noteworthy advancement.

Future research could focus on adapting existing asymmetric methodologies to the synthesis of this molecule. One promising approach is the asymmetric allylation of a suitable trifluoromethyl ketone precursor. This could be achieved through various catalytic systems:

Transition-Metal Catalysis : Chiral iridium or rhodium complexes have been successfully employed in the asymmetric allylic alkylation of various nucleophiles. nih.govresearchgate.net A key area of investigation would be the development of a catalyst system that can facilitate the dual allylation of a trifluoromethyl ketone with high diastereo- and enantioselectivity.

Organocatalysis : Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, have proven effective in the enantioselective aldol (B89426) reactions of trifluoromethyl ketones. acs.orgresearchgate.net Exploring the vinylogous aldol reaction of an appropriate precursor could provide a metal-free pathway to chiral this compound. acs.org

Enzyme-Catalyzed Reactions : Biocatalysis offers a highly selective and environmentally benign route. Screening for or engineering enzymes like ketoreductases or hydrolases could enable the stereoselective synthesis or kinetic resolution of the target compound.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Reaction | Key Advantages | Representative Catalyst Classes |

| Transition-Metal Catalysis | Asymmetric dual allylation of a trifluoromethyl ketone | High turnover numbers, broad substrate scope | Iridium-phosphine complexes, Rhodium-diene complexes |

| Organocatalysis | Enantioselective vinylogous aldol reaction | Metal-free, mild reaction conditions | Cinchona alkaloid-derived thioureas, Prolinol derivatives |

| Biocatalysis | Enantioselective reduction or kinetic resolution | High enantioselectivity, environmentally friendly | Ketoreductases, Lipases |

These explorations would not only provide access to a new chiral building block but also contribute to the broader field of asymmetric synthesis of complex fluorinated molecules. organic-chemistry.orgrsc.orgnih.gov

Development of Sustainable and Green Chemical Syntheses

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. mdpi.com Future research on this compound is expected to align with these principles.

Key areas for development in green synthesis include:

Catalyst-Free Syntheses : Some syntheses of α-trifluoromethylated tertiary alcohols have been achieved under catalyst-free conditions, often relying on the intrinsic reactivity of the starting materials under mild conditions. nih.gov Investigating the feasibility of a catalyst-free Barbier-type reaction between a trifluoromethyl ketone and an allyl halide could offer a more sustainable route.

Visible-Light Photoredox Catalysis : This rapidly emerging field utilizes visible light to initiate chemical transformations under mild conditions, often avoiding the need for harsh reagents. advanceseng.comrsc.orgnih.gov A potential avenue involves the photocatalytic generation of a trifluoromethyl radical from an inexpensive source, which could then react with a suitable precursor. researchgate.net This approach has been successfully used for the synthesis of other trifluoromethylated alcohols and amides. organic-chemistry.orgnih.govresearchgate.net

Electrochemical Methods : Electrosynthesis provides an oxidant-free method for generating reactive species. researchgate.net An electrochemical approach could be developed for the trifluoromethylation of a suitable substrate, aligning with the principles of green chemistry by using electricity as a traceless reagent. organic-chemistry.org

The following table outlines potential green synthesis strategies.

| Green Chemistry Approach | Potential Methodology | Sustainability Benefits |

| Catalyst-Free Synthesis | Barbier-type reaction in green solvents | Avoids catalyst toxicity and cost, simplifies purification |

| Photoredox Catalysis | Visible-light-induced trifluoromethylation | Uses light as a renewable energy source, mild reaction conditions |

| Electrosynthesis | Electrochemical generation of trifluoromethylating agent | Avoids chemical oxidants, high atom economy |

The development of such methods would enhance the accessibility of this compound while minimizing environmental impact. acs.orgacs.org

Expansion into Novel Synthetic Methodologies

The unique structure of this compound allows for its use in a variety of novel synthetic methodologies. The presence of two reactive alkene groups and a tertiary alcohol offers multiple sites for further functionalization.

Future research could explore:

Ring-Closing Metathesis (RCM) : The two terminal allyl groups are perfectly positioned for RCM to form a seven-membered carbocycle containing a trifluoromethylated tertiary alcohol. This would provide access to a novel class of fluorinated cyclic compounds.

Tandem Reactions : The molecule could serve as a substrate in tandem reactions where multiple bonds are formed in a single operation. For example, a tandem hydroformylation/cyclization could lead to complex heterocyclic structures.

Fluorinative Cyclization : The development of methods for the fluorinative cyclization of dienes is an active area of research. Applying such a methodology to this compound could generate novel polyfluorinated cyclic structures.

These novel methodologies would expand the synthetic utility of this compound, making it a valuable intermediate for the synthesis of complex molecules. researchgate.netfrontiersin.org

Interdisciplinary Research Potential in Materials Science and Related Fields

The incorporation of trifluoromethyl groups into polymers is known to impart desirable properties such as increased thermal stability, chemical resistance, and low dielectric constants. researchgate.netwikipedia.org The diene functionality of this compound makes it a promising monomer for the synthesis of novel fluorinated polymers. libretexts.orglibretexts.org

Potential interdisciplinary research directions include:

Polymer Synthesis : The polymerization of this compound via techniques such as radical polymerization or ring-opening metathesis polymerization (ROMP) of its cyclized derivative could lead to new fluorinated polymers. mdpi.com The properties of these polymers could be tailored by copolymerization with other monomers.

Materials for Electronics : The low polarizability of the C-F bond often results in materials with low dielectric constants, which are sought after for applications in microelectronics. researchgate.net Polymers derived from this monomer could be investigated for such applications.

Hydrophobic Coatings : The high fluorine content of the resulting polymers would likely lead to materials with highly hydrophobic and oleophobic surfaces, making them suitable for self-cleaning and anti-fouling coatings.

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and bioavailability. wikipedia.orgtandfonline.comadvanceseng.comchemicalbook.commdpi.com The unique dienol structure of this compound could serve as a scaffold for the development of new bioactive compounds.

The table below summarizes the potential applications in materials science.

| Application Area | Desired Property | Role of this compound |

| Advanced Polymers | Thermal stability, chemical resistance | Monomer for fluorinated polymers |

| Microelectronics | Low dielectric constant | Component of low-k dielectric materials |

| Surface Coatings | Hydrophobicity, oleophobicity | Precursor for water- and oil-repellent surfaces |

Q & A

Q. What methods are used to characterize the structural features of 4-(Trifluoromethyl)hepta-1,6-dien-4-ol and its analogs?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared spectroscopy (IR), and mass spectrometry (ESI-MS). For example, fluorinated curcumin analogs with similar trifluoromethyl groups were analyzed via ¹⁹F NMR to confirm substitution patterns and purity, while IR identified functional groups like carbonyls and hydroxyls . These methods are critical for verifying regioselectivity and stereochemical outcomes during synthesis.

Q. How is preliminary toxicity screening conducted for this compound in preclinical studies?

Toxicity is assessed using in vivo models (e.g., mice) with organ weight analysis and histopathology. For structurally related compounds like 4-(Furan-2-yl)hepta-1,6-dien-4-ol, three doses (e.g., 10–40 mg/kg) were administered subcutaneously, with no lethal effects and minimal weight changes observed in healthy mice. Liver, lung, and kidney tissues are prioritized for toxicity assessment .

Q. What in vitro assays are suitable for evaluating antiproliferative activity?

The MTT assay is standard for measuring cell viability. For example, 4-(Furan-2-yl)hepta-1,6-dien-4-ol showed IC₅₀ values of 180–240 nM in breast cancer cells (MCF-7, MDA-MB-231) after 72-hour exposure . Dose-response curves at 24, 48, and 72 hours help differentiate cytostatic vs. cytotoxic effects.

Advanced Research Questions

Q. How do molecular dynamics simulations explain the interaction of this compound analogs with HER2 transmembrane domains?

Docking studies reveal hydrogen bonding and hydrophobic interactions. For example, 4-(Furan-2-yl)hepta-1,6-dien-4-ol forms a conventional hydrogen bond (3.02 Å) with HER2 TMD VAL64 and stabilizes via π-alkyl bonds with LEU/ALA residues. Computational models should prioritize active conformations of HER2 homodimers (PDB:2JWA) to replicate experimental binding affinities .

Q. How can contradictory IC₅₀ values across cell lines be resolved methodologically?

Variability in IC₅₀ (e.g., 175 nM in B16 vs. 240 nM in MCF-7) may arise from differences in membrane permeability or target expression. Cross-validate using orthogonal assays (e.g., ATP-based viability assays) and quantify target protein levels (e.g., HER2 via Western blot). Dose-range studies with longer exposure times (≥72 hours) improve reproducibility .

Q. What experimental designs optimize in vivo antitumor efficacy studies for this compound?

Use syngeneic models (e.g., B16F10 melanoma) with subcutaneous tumor implantation. Dose-response studies (10–40 mg/kg, s.c.) over 14 days are effective, with tumor volume reduction rates calculated via growth curves. Include toxicity endpoints (e.g., organ weights, serum biomarkers) to balance efficacy and safety .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The CF₃ group enhances metabolic stability and lipophilicity, improving membrane penetration. Comparative studies with non-fluorinated analogs (e.g., curcumin derivatives) show higher bioavailability and prolonged half-life in fluorinated compounds. Use HPLC-MS to quantify plasma concentrations and assess metabolic degradation pathways .

Methodological Considerations Table

Q. Notes

- Avoid extrapolating data from non-trifluoromethyl analogs without validation.

- Prioritize HER2-overexpressing cell lines (e.g., SK-BR-3) for target-specific studies.

- Cross-reference synthetic routes with fluorination protocols in patents (e.g., EP 4 374 877 A2) for scalable methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.